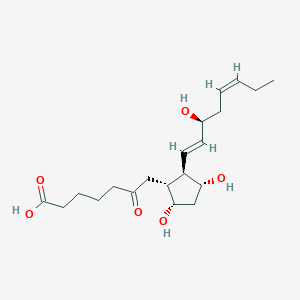

D17, 6-keto Prostaglandin F1a

Overview

Description

D17, 6-keto Prostaglandin F1a is a cyclooxygenase product of eicosapentaenoic acid, a type of omega-3 fatty acid. This compound is a stable metabolite of prostacyclin, which is a potent vasodilator and inhibitor of platelet aggregation. This compound is involved in various physiological processes, including inflammation, cardiovascular function, and ocular health .

Mechanism of Action

Target of Action

D17, 6-keto Prostaglandin F1a, also known as delta(17)-6-Ketoprostaglandin F1alpha, is a cyclooxygenase (COX) product of eicosapentaenoic acid (EPA) in various tissues . It primarily targets vascular endothelium, seminal vesicles, lung, polymorphonuclear leukocytes, and ocular tissues .

Mode of Action

The compound interacts with its targets by being produced as a result of non-enzymatic hydrolysis of prostacyclin in plasma . This interaction leads to a variety of physiological effects, including the inhibition of platelet aggregation and vasodilation .

Biochemical Pathways

This compound is involved in the cyclooxygenase pathway . It is derived mainly from Prostaglandin E1, and is metabolized to 6-Keto Prostaglandin F1a . The affected pathways lead to a variety of downstream effects, including the regulation of vascular tone, platelet function, and inflammation .

Pharmacokinetics

The compound exhibits a short half-life of approximately 3 minutes . It is produced by non-enzymatic hydrolysis of prostacyclin in plasma

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It is a powerful physiologically active platelet anti-aggregating agent and vasodilator . It has been associated with a reduced incidence of glaucoma in patients on a marine-rich (EPA-rich) diet .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other biochemicals in the environment, such as other prostaglandins, can influence its action . Additionally, the compound’s action can be influenced by the physiological state of the individual, such as the presence of diseases like diabetes and hyperlipidemia .

Biochemical Analysis

Biochemical Properties

D17, 6-keto Prostaglandin F1a interacts with various enzymes, proteins, and other biomolecules. It is derived mainly from Prostaglandin E1 and is metabolized to 6-Keto Prostaglandin F1a . The nature of these interactions is complex and varies depending on the specific biomolecules involved .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it significantly stimulates insulin secretion in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is produced by non-enzymatic hydrolysis of prostacyclin in plasma with a half-life of 3 minutes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been reported that a delayed and prolonged increase in 6-keto-PGF1 alpha is observed in animals with septic shock .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been found that diosgenin could suppress excessive weight gain, reduce serum levels of total cholesterol and triglycerides, and decrease liver fat accumulation in high-fat diet-induced NAFLD rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are complex and depend on the specific cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D17, 6-keto Prostaglandin F1a typically involves the cyclooxygenase pathway, where eicosapentaenoic acid is converted into prostaglandin intermediates. The key steps include:

Oxidation: of eicosapentaenoic acid to form prostaglandin G3.

Reduction: of prostaglandin G3 to prostaglandin H3.

Non-enzymatic hydrolysis: of prostacyclin to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using bioreactors that facilitate the enzymatic conversion of eicosapentaenoic acid. The process is optimized for high yield and purity, often involving purification steps such as chromatography and crystallization .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized metabolites.

Reduction: It can be reduced to form more stable derivatives.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidized metabolites: Various oxidized forms of the compound.

Reduced derivatives: More stable forms of the compound with reduced functional groups.

Substituted products: Compounds with different functional groups replacing the hydroxyl groups.

Scientific Research Applications

D17, 6-keto Prostaglandin F1a has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of prostaglandin metabolism and synthesis.

Biology: Investigated for its role in cellular signaling and inflammation.

Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, glaucoma, and other inflammatory conditions.

Industry: Utilized in the development of pharmaceuticals and as a biomarker in diagnostic assays .

Comparison with Similar Compounds

- Prostaglandin E2

- Prostaglandin F2α

- Thromboxane B2

Comparison:

- Prostaglandin E2: Unlike D17, 6-keto Prostaglandin F1a, Prostaglandin E2 is more involved in fever and pain responses.

- Prostaglandin F2α: This compound is primarily associated with uterine contractions and differs in its physiological roles compared to this compound.

- Thromboxane B2: While this compound inhibits platelet aggregation, Thromboxane B2 promotes it, highlighting their opposing roles in hemostasis .

This compound stands out due to its stability and specific role in cardiovascular health and inflammation modulation.

Properties

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]-6-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3-,11-10+/t14-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKNJQYMAGMXTR-CAPHXMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701348010 | |

| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68324-95-8 | |

| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068324958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)

![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)

![Bicyclo[3.2.2]non-3-EN-2-one](/img/structure/B159085.png)